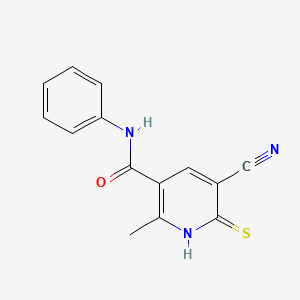

5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-cyano-2-methyl-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-12(7-10(8-15)14(19)16-9)13(18)17-11-5-3-2-4-6-11/h2-7H,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCJJMFKFZTZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=S)N1)C#N)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide typically involves the reaction of 2-methyl-6-sulfanylpyridine-3-carboxylic acid with phenylamine and a cyano group donor under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Reagents such as halogens or nucleophiles like amines or alcohols can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide is in the development of antimicrobial agents. Research has demonstrated that derivatives of pyridine compounds exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis.

- Case Study : A study focused on structural derivatives of antitubercular agents found that similar compounds showed promising results against drug-resistant strains of M. tuberculosis, suggesting that modifications to the pyridine structure could enhance efficacy against resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Pyridine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Synthesis and Activity : A series of pyridine derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Compounds with a similar scaffold to this compound displayed significant cytotoxic effects, with IC50 values in the low micromolar range .

Inhibition of Enzymatic Activity

This compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.

- Mechanism of Action : The compound's ability to inhibit protein kinases and reverse transcriptase has been documented, which positions it as a candidate for further development in treating diseases such as HIV and various cancers .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the pyridine ring and subsequent substitution reactions.

| Step | Description |

|---|---|

| 1 | Synthesis of a substituted pyridine core through cyclization reactions. |

| 2 | Introduction of the cyano and sulfanyl groups via nucleophilic substitution. |

| 3 | Final modifications to achieve desired biological activity profiles. |

Mechanism of Action

The mechanism of action of 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Below is a comparative analysis of 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide and analogous compounds, focusing on structural features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

In contrast, the bromo substituent in N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide facilitates cross-coupling reactions but increases molecular weight and hydrophobicity . The sulfanyl (-SH) group in the target compound may improve redox activity or metal coordination, whereas the triazine-linked sulfanyl in the acetamide derivative (Table 1) introduces a fused heterocyclic system, altering electronic delocalization .

Carboxamide Variations The N-phenyl carboxamide in the target compound provides aromatic bulk, likely enhancing π-π stacking in biological targets. By comparison, N-methyl carboxamide (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide) reduces steric hindrance, favoring solubility and metabolic stability . Pivalamide in N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide introduces significant steric bulk, which may limit binding pocket accessibility but improve protease resistance .

Pyridine derivatives with amino-pyrrolidinyl substituents (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide) are frequently explored in GPCR-targeted drug discovery due to their hydrogen-bonding capacity and conformational flexibility .

Research Findings and Limitations

- Structural Stability : Sulfanyl-pyridine derivatives, such as those in , exhibit stable crystal packing via sulfur-mediated hydrogen bonds, supporting the feasibility of synthesizing the target compound .

- Synthetic Challenges: The N-phenyl carboxamide group may complicate purification due to low polarity, whereas bromo-cyano analogs (e.g., ) are more amenable to chromatographic separation.

- Data Gaps : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Inferences rely on structural analogs and substitution trends.

Biological Activity

5-Cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide is a compound characterized by its complex structure, which includes a cyano group, a methyl group, a phenyl group, and a sulfanyl group attached to a pyridine ring. Its molecular formula is C₁₄H₁₁N₃OS. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano group acts as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects against various diseases.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.

-

Anticancer Properties : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- LoVo (colon cancer)

- Adenosine Receptor Modulation : The compound has been studied for its interaction with adenosine receptors (ARs), showing potential as an agonist for specific receptor subtypes, which may have implications in treating conditions related to adenosine signaling pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against human cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound reduced cell viability significantly in A549 and MCF-7 cells, with IC50 values calculated at approximately 25 µM and 30 µM, respectively.

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial activity of the compound was assessed using a disk diffusion method against Staphylococcus aureus and Escherichia coli. Zones of inhibition were measured, showing effective antibacterial action with minimum inhibitory concentration (MIC) values of 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Unique substitution pattern on pyridine ring |

| 5-cyano-2-methyl-N-(4-chlorophenyl)-6-sulfanylpyridine-3-carboxamide | Moderate anticancer activity | Chlorine substitution alters electronic properties |

| 5-cyano-N-(5-cyano-2-(piperidin-1-yl)phenyl)furan-2-carboxamide | Limited studies available | Furan ring may influence biological interactions |

Q & A

What are the critical parameters for optimizing the synthesis of 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide to ensure high yield and purity?

Category : Basic

Answer :

The synthesis involves multi-step reactions requiring precise control of:

- Catalysts : Trisodium citrate dihydrate enhances reaction efficiency in aqueous ethanol .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while aqueous ethanol minimizes side reactions .

- Temperature : Step-specific temperature gradients (e.g., 60–80°C for cyclization) are critical to avoid decomposition .

- Reaction Time : Extended reaction times (24–48 hrs) for steps like sulfanyl group incorporation ensure completion .

Validation : Monitor intermediates via HPLC and characterize final products using NMR and XRD to confirm purity (>95%) .

How can researchers resolve contradictory data regarding the biological activity of this compound across different assays?

Category : Advanced

Answer :

Contradictions often arise from assay-specific variables:

- Target Selectivity : Use molecular docking to compare binding affinities with calcium channels vs. inflammatory enzymes (e.g., COX-2) .

- Synergistic Effects : Co-administer with known pharmaceuticals (e.g., NSAIDs) and measure IC50 shifts via dose-response curves to identify combinatorial interactions .

- Assay Conditions : Standardize pH, temperature, and cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) to minimize variability .

Statistical Tools : Apply ANOVA or multivariate analysis to isolate confounding factors .

What structural analogs of this compound have been studied, and how do their substituents influence activity?

Category : Basic

Answer :

Key analogs include:

| Compound | Structural Differences | Activity Impact |

|---|---|---|

| Ethyl 6-{(2-amino-2-oxoethyl)sulfanyl}-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate | Thiophene replaces phenyl; lacks methoxy groups | Reduced calcium channel blocking activity |

| 5-Cyano-N-(4-chlorophenyl)-6-thioxo-pyridin-3-carboxamide | Chlorophenyl substituent | Enhanced anti-inflammatory potency |

| 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | Trimethylpyridine core | Improved metabolic stability |

| Method : Compare SAR using in vitro assays (e.g., patch-clamp for ion channel activity) . |

What advanced computational methods are recommended to predict reaction pathways for novel derivatives of this compound?

Category : Advanced

Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict activation energies for sulfanyl group substitutions .

- Reaction Path Search Algorithms : Implement artificial force-induced reaction (AFIR) methods to explore feasible pathways for furan or pyran ring formation .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to recommend optimal catalysts (e.g., Pd/C for cross-couplings) .

Validation : Cross-reference computational predictions with experimental yields from high-throughput screening .

How should researchers design experiments to optimize the compound’s solubility and bioavailability?

Category : Advanced

Answer :

- Solubility Screening : Test in biorelevant media (FaSSIF/FeSSIF) and use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

- Crystallinity Analysis : Use DSC and PXRD to identify polymorphs with higher aqueous solubility .

- Bioavailability Studies : Conduct pharmacokinetic profiling in rodent models, measuring Cmax and AUC after oral vs. intravenous administration .

DOE Approach : Apply factorial design to variables like particle size, pH, and excipient ratios .

What spectroscopic techniques are most reliable for characterizing the compound’s tautomeric forms?

Category : Basic

Answer :

- NMR : H and C NMR can distinguish keto-enol tautomers via chemical shifts (e.g., ~160 ppm for carbonyl carbons) .

- IR Spectroscopy : Detect O–H stretching (2500–3300 cm) in enol forms and C=O stretches (1650–1750 cm) in keto forms .

- X-ray Crystallography : Resolve tautomeric states in solid phase; compare with computational models (Mercury software) .

How can conflicting results in the compound’s enzyme inhibition assays be systematically addressed?

Category : Advanced

Answer :

- Enzyme Source Variability : Use recombinant enzymes (e.g., human COX-2 vs. murine COX-2) to isolate species-specific effects .

- Redox Interference : Include controls for non-specific thiol reactivity (e.g., add DTT to assess false positives) .

- Kinetic Analysis : Perform Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.